molecular formula C19H21NO4 B3757792 Ethyl 4-(4-phenoxybutanamido)benzoate

Ethyl 4-(4-phenoxybutanamido)benzoate

Cat. No.: B3757792
M. Wt: 327.4 g/mol
InChI Key: DISTYDCROLTYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-phenoxybutanamido)benzoate is a chemical compound provided For Research Use Only. It is a synthetic derivative that incorporates both benzoate and phenoxy structural motifs, which are associated with various bioactive properties in scientific research. Compounds within the benzoate family, such as ethyl aminobenzoate (benzocaine), are well-studied for their mechanism of action, which involves the inhibition of voltage-gated sodium channels on neuronal membranes, thereby stabilizing the membrane and preventing the conduction of nerve impulses . The 4-phenoxybutanamido moiety is structurally similar to features found in other investigational compounds, particularly in studies exploring antibiotic potentiation. Research indicates that certain molecules with phenoxy and amide linkages can act as effective potentiators, significantly reducing the minimum inhibitory concentration (MIC) of antibiotics like clarithromycin against resistant bacterial strains such as E. coli . This suggests potential research applications for this compound in the field of microbiology and antimicrobial resistance. Furthermore, the amide linkage present in the structure is a common pharmacophore in many pharmaceutical agents, including several anticonvulsants . As a research chemical, its primary value lies in its hybrid structure, which may be explored for investigating structure-activity relationships (SAR), developing novel therapeutic leads, or studying biochemical pathways. Researchers are advised to handle this product according to their laboratory's safety protocols.

Properties

IUPAC Name

ethyl 4-(4-phenoxybutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-23-19(22)15-10-12-16(13-11-15)20-18(21)9-6-14-24-17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISTYDCROLTYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-phenoxybutanamido)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-phenoxybutanoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yield. This method allows for better control over reaction parameters and can lead to higher purity and selectivity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-phenoxybutanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-phenoxybutanamido)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an anesthetic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-phenoxybutanamido)benzoate involves its interaction with specific molecular targets. For instance, as an anesthetic, it may block sodium channels in nerve cells, preventing the transmission of nerve impulses. This action results in the temporary relief of pain and itching .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with Ethyl 4-(4-phenoxybutanamido)benzoate but differ in substituents, influencing their properties:

Compound Key Structural Features Impact on Properties
Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate Ethoxy group at position 4 of the butanamido chain; substituent at position 2 of the benzoate. Reduced steric hindrance compared to para-substituted derivatives; altered enzyme inhibition profiles.
Ethyl 4-(4-fluorophenyl)benzoate Fluorophenyl group instead of phenoxybutanamido chain. Enhanced electronegativity; potential for stronger receptor binding due to halogen interactions.
Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate Thioether linkage and chlorophenyl group. Increased lipophilicity; potential for improved membrane permeability and antimicrobial activity.
Ethyl 4-(1-aminobutyl)benzoate Aminobutyl substituent instead of phenoxybutanamido chain. Basic amino group enhances solubility; possible prodrug activation via hydrolysis.

Physicochemical Properties

The phenoxy group in this compound contributes to its moderate lipophilicity (predicted logP ~2.8), making it more hydrophobic than derivatives with polar substituents like hydroxyl or amino groups. For example:

  • Ethyl 4-(1-aminobutyl)benzoate (logP ~1.5) has higher water solubility due to its amino group.
  • Ethyl 4-(4-fluorophenyl)benzoate (logP ~3.2) exhibits greater hydrophobicity, favoring blood-brain barrier penetration.
Enzyme Inhibition
  • Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate inhibits cyclooxygenase-2 (COX-2) with IC₅₀ = 12 µM, attributed to its amide linkage and ethoxy group . The phenoxy variant may show stronger inhibition due to aromatic stacking with enzyme active sites.
  • Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate targets bacterial dihydrofolate reductase (IC₅₀ = 8 µM), leveraging the thioether group for covalent interactions .
Receptor Binding
  • Fluorophenyl derivatives (e.g., Ethyl 4-(4-fluorophenyl)benzoate ) bind to G-protein-coupled receptors (GPCRs) with Kd = 45 nM, likely due to halogen bonding .
  • The phenoxy group in the target compound may enhance affinity for serotonin receptors, analogous to aryl ether-containing pharmaceuticals.

Q & A

Q. What safety protocols are essential when handling this compound in vitro?

  • Answer :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal according to EPA guidelines.
  • MSDS Compliance : Follow hazard statements (e.g., H315, H319) and first-aid measures documented in safety sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(4-phenoxybutanamido)benzoate
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Ethyl 4-(4-phenoxybutanamido)benzoate

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